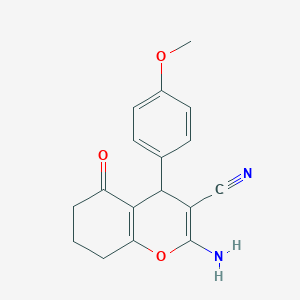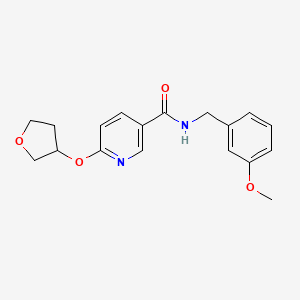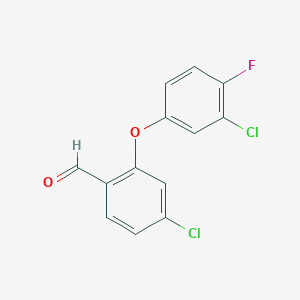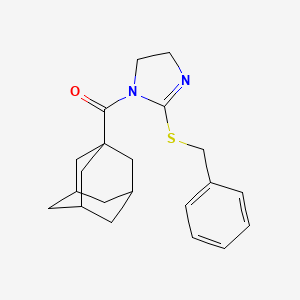
1-Adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl substituent, with the formula C10H15 . The compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “this compound”, often involves the use of glyoxal and ammonia . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an adamantyl group attached to an imidazole ring via a methanone linkage . The imidazole ring also has a benzylsulfanyl group attached to it .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-Adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone and its derivatives have been synthesized and characterized, exploring their potential in various scientific research domains. These compounds have been synthesized through different chemical reactions, including the novel domino photochemistry of N-(1-adamantyl)phthalimide, leading to hexacyclic benzazepine derivatives of 2,4-methanoadamantane with potential applications in medicinal chemistry and materials science (Basarić et al., 2008).
Anti-Inflammatory Properties
Novel tetrahydropyrimidine–adamantane hybrids, including derivatives of this compound, have been synthesized and evaluated for their anti-inflammatory activities. These compounds showed significant potential as anti-inflammatory agents, indicating their relevance in the development of new therapeutics for inflammation-related disorders (Kalita et al., 2015).
Structural and Theoretical Studies
The structural and theoretical analysis of related adamantyl derivatives has provided insights into their molecular geometry, vibrational frequencies, and electronic properties. Such studies are crucial for understanding the physicochemical characteristics of these compounds, aiding in the design of materials and drugs with optimized properties (Gökce et al., 2018).
Potential as Ligands and Inhibitors
Adamantyl derivatives have shown potential as ligands in the formation of complexes with metal ions, offering applications in catalysis and material science. Additionally, their role as inhibitors for various enzymes has been explored, presenting opportunities in drug development for treating diseases like cancer and neurological disorders (Schreiner et al., 2003).
Eigenschaften
IUPAC Name |
1-adamantyl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-19(21-11-16-8-17(12-21)10-18(9-16)13-21)23-7-6-22-20(23)25-14-15-4-2-1-3-5-15/h1-5,16-18H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTYJOWOKFWKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

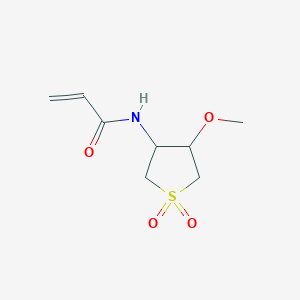
![7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892758.png)
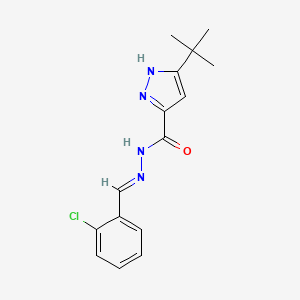


![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide](/img/structure/B2892769.png)
![3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
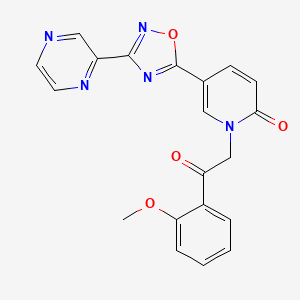
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2892775.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2892776.png)
